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Compound of Interest

Compound Name:
Boc-(R)-3-Amino-3-

phenylpropanal

CAS No.: 212560-65-1

Cat. No.: B1278878

Get Quote

Executive Summary
Boc-

-phenylalanine aldehyde (N-Boc-3-amino-3-phenylpropanal) is the aldehyde derivative of the

-amino acid isomer of phenylalanine. Unlike its

-amino acid counterpart (Boc-Phe-al), this compound places the amino group at the

-position (C3), creating a unique scaffold for

-peptide synthesis and transition-state mimetics.

This aldehyde is notoriously unstable, prone to racemization and oxidation. It is rarely isolated

as a long-term stock item but is instead generated in situ or used immediately after purification.

This guide clarifies its ambiguous nomenclature and provides validated protocols for its

preparation.
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Nomenclature & Synonyms
The term "

-phenylalanine" is chemically specific but often confused with "homophenylalanine" in drug
development contexts. The table below establishes the strict chemical identity for 3-amino-3-
phenylpropanal.

Core Identity Table
Category Primary Identifier / Synonym

Common Name
Boc-

-phenylalanine aldehyde

IUPAC Name tert-Butyl N-(3-oxo-1-phenylpropyl)carbamate

Systematic Name
(3-Oxo-1-phenylpropyl)carbamic acid tert-butyl

ester

Chemical Formula

C

H

NO

Molecular Weight 249.31 g/mol

CAS Registry
374725-03-8 (Racemic) 212560-65-1 ((R)-

isomer)

SMILES CC(C)(C)OC(=O)NC(CC=O)c1ccccc1

Critical Disambiguation
Researchers must distinguish this compound from two structurally related aldehydes often

used in similar proteolytic inhibition studies:

Boc-Phenylalaninal (

-isomer):
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Structure: 2-(Boc-amino)-3-phenylpropanal.

Difference: Amino group is on C2. Derived from natural L-Phe.

Boc-Homophenylalaninal:

Structure:tert-butyl (1-benzyl-3-oxopropyl)carbamate.

Difference: Chain extended by one methylene group (-CH

-) between the

-carbon and the phenyl ring. Often called "Boc-

-homo-Phe-al" in older literature.

Structural Analysis & Chemical Properties
The aldehyde functionality at C1 renders the C2 proton highly acidic (alpha to a carbonyl),

making the compound susceptible to epimerization, particularly under basic conditions.

Structural Diagram
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Figure 1: Structural connectivity of Boc-

-Phe-al highlighting the C2 position prone to enolization.[1][2][3]

Synthesis Protocols
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Due to stability concerns, commercial sourcing is often unreliable. The two standard methods

for generating high-purity Boc-

-Phe-al are the Oxidation of the Alcohol (Method A) and the Reduction of the Weinreb Amide
(Method B).

Method A: Dess-Martin Periodinane (DMP) Oxidation
Best for: Small-scale synthesis preserving stereochemistry.

Precursor: Boc-

-phenylalaninol (derived from reduction of Boc-

-Phe-OH).

Reagents: Dess-Martin Periodinane (1.1 eq), NaHCO

(5 eq), DCM (anhydrous).

Protocol:

Dissolve Boc-

-phenylalaninol in anhydrous DCM at 0°C.

Add solid NaHCO

followed by DMP.

Stir at 0°C -> RT for 1-2 hours. Monitor by TLC (stain with 2,4-DNP; aldehyde appears

yellow/orange).

Quench: Add saturated Na

S

O

/NaHCO

(1:1) to destroy excess oxidant.
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Workup: Extract with DCM, dry over MgSO

, concentrate in vacuo.

Purification: Flash chromatography on silica (Hexane/EtOAc). Note: Silica is slightly acidic;

minimize contact time to prevent Boc cleavage or degradation.

Method B: Weinreb Amide Reduction
Best for: Scale-up and direct conversion from the acid.

Precursor: Boc-

-Phe-N(OMe)Me (Weinreb Amide).

Reagents: LiAlH

(Lithium Aluminum Hydride) or DIBAL-H.

Protocol:

Cool a solution of the Weinreb amide in dry THF to -78°C.

Add LiAlH

(1.0 M in THF, 1.2 eq) dropwise over 20 mins.

Stir at -78°C for 30-60 mins. Do not let warm above -40°C to avoid over-reduction to the

alcohol.

Quench: Carefully add solid Na

SO

·10H

O or EtOAc at -78°C, then warm to RT.

Workup: Filter through Celite, concentrate.
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Synthesis Workflow Diagram
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Figure 2: Dual pathways for the synthesis of Boc-

-phenylalanine aldehyde.

Applications in Drug Development
Protease Inhibitor Design
Boc-

-Phe-al serves as a transition-state analog. The aldehyde group reacts with the active site
serine or cysteine of a protease to form a reversible hemiacetal or thiohemiacetal adduct.
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Mechanism: The tetrahedral intermediate mimics the transition state of peptide bond

hydrolysis.

Specificity: The

-phenyl ring provides hydrophobic interactions with the S1 or S1' pockets of enzymes like
Chymotrypsin or HIV Protease.

Reductive Amination
The aldehyde is frequently used to synthesize reduced peptide bonds (

[CH

NH]). Reacting Boc-

-Phe-al with an amino acid ester followed by NaCNBH

reduction yields a backbone modified peptide resistant to enzymatic cleavage.

Handling & Stability Specifications
Storage: Store at -20°C or lower.

Atmosphere: Strictly under Argon or Nitrogen. Oxygen exposure rapidly converts the

aldehyde to the carboxylic acid.

Solubility: Soluble in DCM, THF, Ethyl Acetate, and Methanol.

Shelf Life: < 1 month (purified). It is recommended to store the alcohol or Weinreb amide

precursor and generate the aldehyde immediately before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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